Acétate de Trp-P-1

Vue d'ensemble

Description

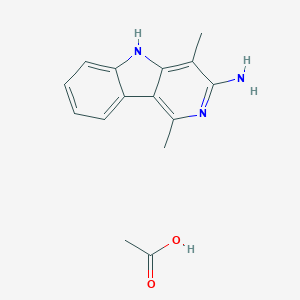

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, also known as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Induction de l'Apoptose dans les Hépatocytes

L'acétate de Trp-P-1 a été identifié comme un inducteur puissant de l'apoptose dans les hépatocytes de rat cultivés en primaire . Cette application est importante dans l'étude des maladies du foie et l'évaluation de la toxicité hépatique potentielle des nouveaux médicaments. La capacité du composé à induire des changements morphologiques dans la chromatine nucléaire et la fragmentation de l'ADN internucléosomique en fait un outil précieux pour comprendre les mécanismes de la mort cellulaire dans les cellules hépatiques.

Études de Cancérogénicité

En raison de sa formation pendant le processus de cuisson, l'this compound sert de composé modèle pour étudier les effets cancérogènes des amines hétérocycliques . Son rôle dans l'activation des voies dépendantes des caspases fournit des informations sur les bases moléculaires de la cancérogenèse, en particulier dans le contexte de l'exposition alimentaire aux aliments cuits.

Activation des Caspases dans les Splenocytes

La recherche a montré que l'this compound peut activer différentes caspases dans les splénocytes de rat, conduisant à la fois à l'apoptose et à la nécrose . Cette application est cruciale pour les études d'immunotoxicologie, où il est nécessaire de comprendre l'impact des composés sur les composants cellulaires du système immunitaire.

Investigation des Propriétés Mutagènes

L'this compound est connu pour ses propriétés mutagènes, qui sont étudiées à l'aide de systèmes de cellules bactériennes et de mammifères . Cette recherche est essentielle pour évaluer les risques génétiques associés à l'exposition aux mutagènes environnementaux et pour développer des stratégies pour atténuer ces risques.

Synthèse de Dispositifs Électroluminescents Organiques

La structure unique du composé a été utilisée dans la synthèse de nouveaux composés d'amines aromatiques pour les dispositifs électroluminescents organiques . Cette application démontre le potentiel de l'this compound dans le développement de nouveaux matériaux pour les dispositifs d'éclairage et les écrans.

Étude de l'Inhibition de la Réparation de l'ADN

L'this compound a été trouvé pour inhiber la réparation des dommages à l'ADN induits par les UV, augmentant la létalité induite par les UV et la fréquence des mutations . Cette application est particulièrement pertinente dans le domaine de la photobiologie, où il est essentiel de comprendre les effets des rayonnements UV sur les mécanismes de réparation de l'ADN.

Mécanisme D'action

Target of Action

The primary target of Trp-P-1 acetate is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a class of widely distributed channel proteins in the nervous system that play a crucial role in sensory signaling, cellular calcium regulation, and developmental influences . They are responsible for various sensory responses including heat, cold, pain, and stress .

Mode of Action

It is known that trpa1 receptors are nonselective cation channels permeable to ca2+, na+, and k+ . These receptors can be activated or inhibited by various chemicals, leading to different biological responses .

Biochemical Pathways

Trp-P-1 acetate is involved in the metabolism of tryptophan (Trp), which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Studies on similar compounds like triptorelin have shown that disease progression can be controlled by modulating trp metabolism .

Result of Action

Trp-P-1 acetate has been found to induce apoptosis, as measured by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . This suggests that it may have a significant impact on cellular health and function.

Action Environment

The action, efficacy, and stability of Trp-P-1 acetate can be influenced by various environmental factors. For instance, the formation of heterocyclic amines (HAs), a group of compounds to which Trp-P-1 acetate belongs, can be affected by cooking cycle times of marinating juice and reheating .

Analyse Biochimique

Biochemical Properties

Trp-P-1 acetate is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce apoptosis in primary cultured rat hepatocytes . The nature of these interactions is complex and involves changes in molecular structures and functions .

Cellular Effects

Trp-P-1 acetate has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, as observed in primary cultured rat hepatocytes . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Trp-P-1 acetate involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis in rat hepatocytes, suggesting a potential interaction with the molecular machinery involved in programmed cell death .

Dosage Effects in Animal Models

The effects of Trp-P-1 acetate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported, it is known that Trp-P-1 acetate can induce apoptosis in rat hepatocytes , suggesting that its effects could potentially vary with dosage.

Metabolic Pathways

Trp-P-1 acetate is involved in the metabolic pathways of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and Trp-P-1 acetate could potentially interact with these components, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Trp-P-1 acetate within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details about the transport and distribution of Trp-P-1 acetate are currently limited, it is known that tryptophan and its derivatives can cross the blood-brain barrier in the free form with the involvement of a competitive and nonspecific L-type amino acid transporter .

Activité Biologique

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, commonly referred to as Trp-P-1, is a compound that has garnered significant attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the biological activity of Trp-P-1, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

- Molecular Formula : C15H17N3O2

- Molecular Weight : 271.31 g/mol

- CAS Number : 68808-54-8

- Structure :

Trp-P-1 is recognized as a potent mutagen, particularly in the Ames test. Its biological activity primarily relates to its ability to form DNA adducts and induce apoptosis through various pathways.

Mutagenicity

Trp-P-1 has been shown to be highly mutagenic in several studies. It is metabolically activated by cytochrome P450 enzymes (CYP 1A and 1B), leading to the formation of hydroxyamino derivatives that bind covalently to DNA, resulting in adduct formation. This process is considered a critical step in the initiation of carcinogenesis .

Induction of Apoptosis

Recent studies have demonstrated that Trp-P-1 triggers apoptosis in various cell types through the induction of DNA double-strand breaks (DSBs). The mechanism involves:

- Inhibition of topoisomerase I activity.

- Activation of caspase pathways leading to programmed cell death.

- Phosphorylation of histone H2AX, a marker for DSBs .

Case Studies

-

Study on Rat Hepatocytes :

- Objective : To investigate the cytotoxic effects of Trp-P-1 on primary cultured rat hepatocytes.

- Findings : At high concentrations (30 µM), Trp-P-1 caused significant apoptosis characterized by nuclear condensation and activation of caspase-3. In contrast, lower concentrations (1 µM) increased oxidative DNA damage without triggering apoptosis .

- Ames Test Results :

Biological Activity Summary Table

Implications for Health

The presence of Trp-P-1 in cooked foods raises concerns regarding its potential role in cancer development. Given its mutagenic properties and ability to induce apoptosis through harmful mechanisms, further research is essential to understand its impact on human health.

Propriétés

IUPAC Name |

acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNRBAJNAWIPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021416 | |

| Record name | Trp-P-1 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75104-43-7, 68808-54-8 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75104-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068808548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075104437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-1 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trp-P-1 form during cooking, and can its formation be minimized?

A1: HCAs like Trp-P-1 arise from the reaction between creatinine, amino acids, and sugars at high temperatures. [] While eliminating HCA formation entirely is challenging, research suggests that incorporating certain spices like red prickly ash and galangal during cooking can significantly reduce their formation. These spices, rich in phenolic compounds and antioxidants, may interfere with the chemical reactions that produce HCAs. [] Further research is needed to explore the efficacy of other culinary herbs and spices in mitigating HCA formation.

Q2: What are the known biological effects of Trp-P-1 exposure?

A2: Studies show that Trp-P-1 exhibits concerning effects on male mice. Notably, it can decrease serum testosterone levels by suppressing the expression of genes crucial for testosterone synthesis in the testes. [] Additionally, Trp-P-1 exposure has been linked to the induction of cytochrome P4501a2 (Cyp1a2), a liver enzyme involved in metabolizing various compounds, including drugs and toxins. [] This induction suggests that Trp-P-1 may interfere with drug metabolism and potentially increase the risk of toxicity from other substances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.